2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid
Description
Properties
IUPAC Name |
2-[2-bromo-3-cyano-5-(difluoromethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c11-9-5(3-8(15)16)1-6(10(12)13)2-7(9)4-14/h1-2,10H,3H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNWZYCAHPKKGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC(=O)O)Br)C#N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid typically involves multi-step organic reactions. These steps include the introduction of bromine, cyano, and difluoromethyl groups onto a phenyl ring, followed by the formation of the acetic acid moiety.
Halogenation: The introduction of the bromine atom can be achieved through direct bromination using a mixture of hydrogen bromide and hydrogen peroxide.
Cyanation: The cyano group can be introduced via cyanation with copper(I) cyanide from corresponding bromine compounds.
Difluoromethylation: The difluoromethyl group can be introduced using various difluoromethylating agents.
Acetic Acid Moiety Formation: The final step involves the formation of the acetic acid moiety through carboxylation reactions.
Synthetic Strategies and Chemical Reactions
Given the structural complexity of 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid, its synthesis likely involves a combination of several key chemical reactions.
Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are essential for introducing the desired functional groups efficiently. These reactions facilitate the formation of C-C bonds between organic boron compounds and organic halides.
Halogenation Reactions: Bromination of the phenyl ring can be achieved using electrophilic aromatic substitution. The use of bromine in the presence of a Lewis acid catalyst can direct the bromine to specific positions on the ring.
Cyanation Reactions: The introduction of the cyano group can be accomplished through nucleophilic substitution of a suitable leaving group (such as a halide) with a cyanide source. Copper(I) cyanide is commonly used for this transformation.
Difluoromethylation Reactions: Introducing a difluoromethyl group can be achieved using reagents like difluoromethyl halides or through more complex methods involving sulfur or silicon-based reagents.
Carboxylation Reactions: The acetic acid moiety can be formed through various carboxylation methods, such as the reaction of a benzylic halide with carbon monoxide in the presence of a palladium catalyst or by using Grignard reagents followed by carbon dioxide.
Chemical Reactions Analysis
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid can undergo several types of chemical reactions due to its functional groups.
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
- Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.
- Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide.
Data Table: Chemical Information
Chemical Reactions Analysis
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine or the bromine to a hydrogen atom.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl or amino groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the cyano and difluoromethyl groups can enhance binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding domains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Physicochemical Properties
The compound’s unique substituents distinguish it from related phenylacetic acid and benzoic acid derivatives. Below is a comparative analysis:
Table 1: Substituent and Functional Group Comparison
Key Observations:
- Acidity: The target compound’s electron-withdrawing substituents (Br, CN, CF₂H) lower the pKa of its acetic acid group compared to unsubstituted phenylacetic acid, enhancing its solubility in basic environments .
- Metabolic Stability: Fluorine substituents, as seen in the CF₂H group, reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
Table 2: Antimicrobial Activity of Selected Compounds
| Compound Name | MIC Against T-37 (µg/mL) | MIC Against RS-2 (µg/mL) | Source |
|---|---|---|---|
| Phenylacetic acid | 62.5 | 15.6 | |
| β-Sitosterol | >500 | 15.6 | |
| Behenic acid | 250 | 250 |
Inferences for the Target Compound:
- The bromo and cyano groups may enhance antimicrobial activity by improving target binding (e.g., via halogen bonds or hydrogen bonding with cyano) .
Structural Analogues in Drug Design
- Bromo-Fluoro Benzoic Acids (): Compounds like 2-bromo-4,5-difluorobenzoic acid (CAS 2252-37-1) share halogenated aromaticity but lack the acetic acid moiety. This limits their utility in applications requiring carboxylic acid-mediated interactions .
- Fluorinated Phenylacetic Acids (): Fluorine incorporation in drug design is well-documented for improving bioavailability and target affinity. The target compound’s CF₂H group may offer similar advantages over methyl or chloro analogs .
Biological Activity
2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of bromine, cyano, and difluoromethyl groups, enhance its binding affinity to various biological targets. This article reviews the biological activity of this compound, focusing on its mechanism of action, research findings, and applications based on diverse scientific literature.
The chemical structure of 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid can be represented as follows:
- Molecular Formula : C₉H₆BrF₂N₁O₂
- Molecular Weight : 284.05 g/mol
The presence of the cyano and difluoromethyl groups is significant as they can influence the compound's reactivity and biological interactions. The bromine atom also plays a crucial role in modulating the compound's pharmacological properties.
The mechanism through which 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid exerts its biological effects primarily involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, which can disrupt normal cellular processes.
- Protein-Ligand Interactions : Its structural features allow it to interact with various proteins, potentially modulating their functions.
These interactions can lead to various biological effects, including anti-inflammatory and antiviral activities.
Antiviral Activity
Research indicates that derivatives of phenylacetic acids, including 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid, exhibit antiviral properties. Studies have shown that compounds with similar structures can inhibit hepatitis B virus (HBV) replication with varying efficacy. For example:
| Compound | EC₅₀ (μM) | Remarks |
|---|---|---|
| 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid | TBD | Potentially effective against HBV |
| Lamivudine (positive control) | 0.09 | Established antiviral agent |
| GLS4 (lead compound) | 0.009 | More potent than lamivudine |
The specific EC₅₀ values for 2-Bromo-3-cyano-5-(difluoromethyl)phenylacetic acid are yet to be determined but are expected to be competitive based on structural similarities with known active compounds .
Anti-inflammatory Activity
In addition to its antiviral properties, the compound has been explored for anti-inflammatory effects. The difluoromethyl group enhances lipophilicity, potentially improving cellular uptake and efficacy in inhibiting inflammatory pathways. Studies suggest that similar compounds can modulate cytokine production and reduce inflammation in vitro.
Case Studies
- In Vitro Studies : A study conducted on various phenylacetic acid derivatives found that modifications to the phenyl ring significantly impacted antiviral activity. The introduction of a difluoromethyl group was associated with enhanced potency against viral replication .
- SAR Analysis : Structure-activity relationship (SAR) studies highlighted that even minor alterations in the substituents on the phenyl ring could lead to substantial changes in biological activity. For instance, replacing certain groups resulted in up to a four-fold increase in antiviral efficacy compared to standard treatments like lamivudine .
Applications in Research
The compound serves as a valuable tool in various fields:
- Pharmaceutical Development : It is being investigated for potential use in developing new antiviral drugs targeting HBV.
- Biochemical Probes : Its unique structure makes it suitable for studying enzyme interactions and protein-ligand dynamics.
- Agrochemicals : The compound may also find applications in developing agrochemicals due to its chemical stability and reactivity patterns .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing 2-bromo-3-cyano-5-(difluoromethyl)phenylacetic acid, and how do substituent positions influence reaction efficiency?
- Methodology : The synthesis of brominated and fluorinated phenylacetic acid derivatives typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or halogenation of precursor aromatic rings. For example, bromine and fluorine substituents are introduced via electrophilic substitution or directed ortho-metalation strategies. The steric and electronic effects of substituents (e.g., cyano groups) can hinder or accelerate reactivity, requiring optimization of catalysts (e.g., Pd-based) and reaction temperatures .
- Validation : Monitor reaction progress using TLC or HPLC and confirm regioselectivity via /-NMR.
Q. How can the purity and stability of this compound be assessed under laboratory storage conditions?
- Methodology :
- Purity : Use GC or HPLC with UV detection (e.g., >95% purity threshold as per Kanto Reagents’ standards) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS/MS to detect hydrolysis or oxidation byproducts. Fluorinated analogs are prone to thermal degradation; store at 0–6°C in inert atmospheres .
Q. What spectroscopic techniques are critical for characterizing its structure and confirming functional groups?
- Methodology :
- NMR : -NMR identifies difluoromethyl groups (δ ~ -100 to -120 ppm); -NMR resolves aromatic protons split by bromine’s anisotropic effects .
- IR : Confirm cyano (C≡N stretch ~2200 cm) and carboxylic acid (O-H stretch ~2500–3000 cm) groups .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing this compound with high enantiomeric purity?
- Methodology : Apply quantum chemical calculations (DFT) to model transition states and predict regioselectivity. ICReDD’s reaction path search algorithms integrate computational and experimental data to identify optimal catalysts (e.g., chiral ligands) and solvent systems (e.g., DMF/THF) .
- Case Study : For similar fluorinated phenylacetic acids, DFT-guided optimization reduced side products by 40% in palladium-catalyzed cyanation .
Q. What strategies resolve contradictions in biological activity data across studies (e.g., enzyme inhibition vs. no activity)?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and control for fluorinated compound stability in media.
- Meta-Analysis : Compare IC values across studies using standardized assays (e.g., fluorogenic substrate kinetics). Discrepancies may arise from difluoromethyl’s metabolic lability or pH-dependent solubility .
Q. How does the difluoromethyl group influence the compound’s pharmacokinetic properties compared to non-fluorinated analogs?
- Methodology :
- LogP Measurement : Use shake-flask or HPLC-derived logP to assess lipophilicity. Fluorination typically increases membrane permeability but may reduce aqueous solubility.
- In Vitro ADME : Perform hepatic microsomal stability assays; fluorinated groups often resist oxidative metabolism, prolonging half-life .
Key Recommendations for Researchers
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
